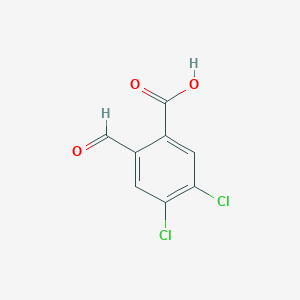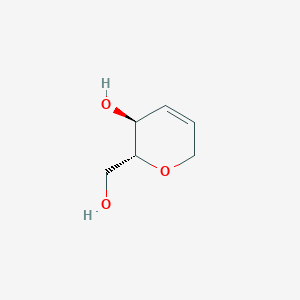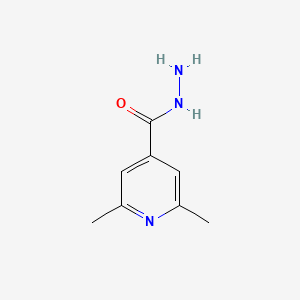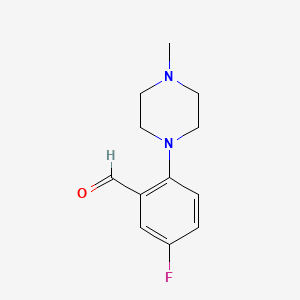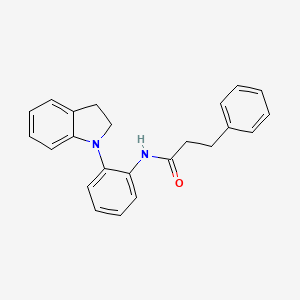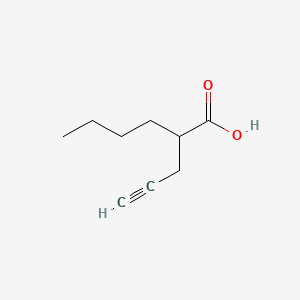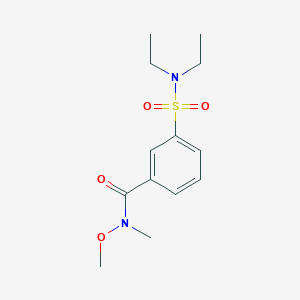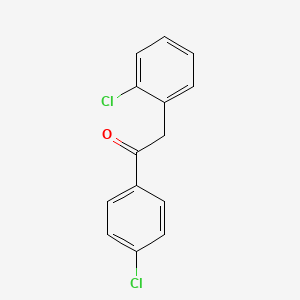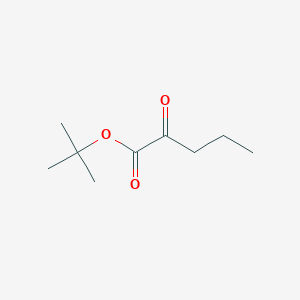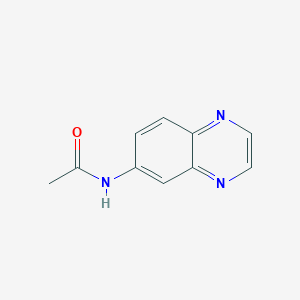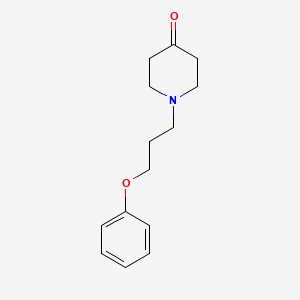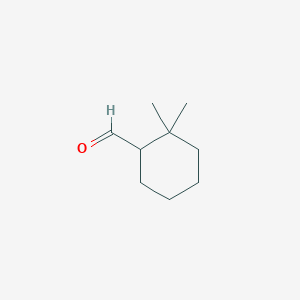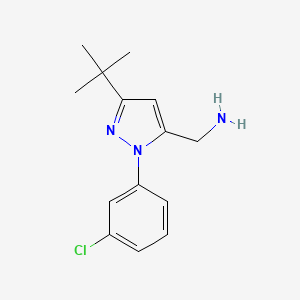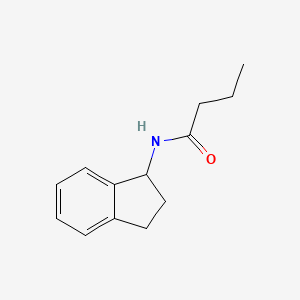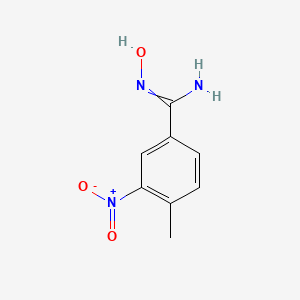
N-hydroxy-4-methyl-3-nitrobenzene-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxy-4-methyl-3-nitrobenzene-1-carboximidamide is an organic compound with the molecular formula C8H10N2O3 It is a derivative of benzamidine, characterized by the presence of a hydroxy group, a methyl group, and a nitro group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-hydroxy-4-methyl-3-nitrobenzene-1-carboximidamide can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzamidine with hydroxylamine and nitric acid under controlled conditions. The reaction typically proceeds as follows:
Step 1: 4-methylbenzamidine is dissolved in a suitable solvent such as ethanol.
Step 2: Hydroxylamine hydrochloride is added to the solution, followed by the gradual addition of nitric acid.
Step 3: The reaction mixture is stirred at a specific temperature (usually around 0-5°C) to facilitate the formation of this compound.
Step 4: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-hydroxy-4-methyl-3-nitrobenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, yielding N-Hydroxy-4-methyl-3-amino-benzamidine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like bromine (Br2) or chlorinating agents can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of N-Hydroxy-4-methyl-3-amino-benzamidine.
Substitution: Introduction of various functional groups depending on the reagents used.
Applications De Recherche Scientifique
N-hydroxy-4-methyl-3-nitrobenzene-1-carboximidamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential as a therapeutic agent for various diseases is ongoing.
Industry: It is utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-hydroxy-4-methyl-3-nitrobenzene-1-carboximidamide exerts its effects involves interactions with specific molecular targets. The hydroxy and nitro groups play a crucial role in its binding affinity to enzymes and proteins. The compound can inhibit the activity of certain enzymes by forming stable complexes, thereby modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Hydroxy-4-nitro-benzamidine: Similar structure but lacks the methyl group.
4-Methylbenzamidine: Lacks the hydroxy and nitro groups.
3-Nitrobenzamidine: Lacks the hydroxy and methyl groups.
Uniqueness
N-hydroxy-4-methyl-3-nitrobenzene-1-carboximidamide is unique due to the combination of hydroxy, methyl, and nitro groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H9N3O3 |
|---|---|
Poids moléculaire |
195.18 g/mol |
Nom IUPAC |
N'-hydroxy-4-methyl-3-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C8H9N3O3/c1-5-2-3-6(8(9)10-12)4-7(5)11(13)14/h2-4,12H,1H3,(H2,9,10) |
Clé InChI |
LYAOQDSZXTXCHL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=NO)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


